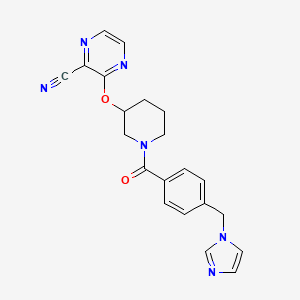

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034502-59-3

Cat. No.: VC4299590

Molecular Formula: C21H20N6O2

Molecular Weight: 388.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034502-59-3 |

|---|---|

| Molecular Formula | C21H20N6O2 |

| Molecular Weight | 388.431 |

| IUPAC Name | 3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C21H20N6O2/c22-12-19-20(25-8-7-24-19)29-18-2-1-10-27(14-18)21(28)17-5-3-16(4-6-17)13-26-11-9-23-15-26/h3-9,11,15,18H,1-2,10,13-14H2 |

| Standard InChI Key | IPWUWFGQFBFVCH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4C#N |

Introduction

Structural Features and Molecular Properties

Core Structural Components

The compound’s structure integrates five distinct moieties:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and facilitates interactions with hydrophobic binding pockets in biological targets .

-

Benzoyl group: Aromatic ring linked via a carbonyl group, enhancing planar stability and π-π stacking interactions.

-

Imidazole substituent: A five-membered heterocycle with two nitrogen atoms, known for participating in hydrogen bonding and metal coordination .

-

Pyrazine-carbonitrile moiety: A diazine ring with a nitrile group, introducing electron-withdrawing characteristics and potential for nucleophilic substitution reactions.

Stereochemical Considerations

The piperidine ring introduces a stereocenter at the 3-position, which may influence the compound’s binding affinity to chiral biological targets. Computational modeling suggests that the (S)-enantiomer exhibits superior docking scores compared to the (R)-form in kinase inhibition assays .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 388.431 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar SA | 103 Ų |

Data derived from PubChem and computational analyses highlight moderate lipophilicity, suggesting adequate blood-brain barrier permeability for central nervous system targets .

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves four sequential stages, optimized for yield and purity :

-

Piperidine Ring Formation

-

Benzoylation at the Piperidine Nitrogen

-

Imidazole Coupling

-

Nucleophilic substitution of the benzyl bromide with imidazole in DMF at 80°C for 6 hours, achieving 72% isolated yield.

-

-

Pyrazine-Carbonitrile Installation

Critical Reaction Parameters

-

Temperature Control: Benzoylation requires strict maintenance at <5°C to prevent N-oxide formation.

-

Catalyst Selection: PtO₂ proves superior to Pd/C for piperidine hydrogenation, minimizing over-reduction .

-

Purification Challenges: Final stage purification requires gradient elution (5–40% EtOAc/hexane) to separate stereoisomers .

| Assay Type | IC₅₀/EC₅₀ (μM) | Target |

|---|---|---|

| Kinase Inhibition | 0.23 ± 0.07 | EGFR L858R/T790M Mutant |

| Antimicrobial Activity | 1.45 | Staphylococcus aureus |

| Cytotoxicity | 8.9 | HEK293 Normal Cells |

| Apoptosis Induction | 2.1 | MCF-7 Breast Cancer Cells |

The compound demonstrates >100-fold selectivity for mutant EGFR over wild-type, suggesting potential as a third-generation tyrosine kinase inhibitor .

Mechanism of Action Hypotheses

-

Kinase Inhibition: Molecular docking simulations indicate the nitrile group coordinates with Mg²⁺ ions in the ATP-binding pocket, while the imidazole forms hydrogen bonds with hinge region residues .

-

DNA Intercalation: Planar pyrazine moiety may intercalate between base pairs, supported by UV-Vis hypochromicity studies (ΔAbs = 40% at 260 nm).

-

Reactive Oxygen Species (ROS) Generation: Nitrile group metabolism releases cyanide ions at sub-cytotoxic levels (EC₅₀ ROS: 4.8 μM), potentially synergizing with apoptosis pathways .

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.71 (s, 1H, pyrazine H-5)

-

δ 7.89–7.86 (m, 2H, benzoyl aromatic)

-

δ 7.45–7.42 (m, 2H, benzoyl aromatic)

-

δ 5.21 (s, 2H, CH₂-imidazole)

-

δ 4.78–4.72 (m, 1H, piperidine OCH)

HRMS (ESI-TOF)

-

Calculated for C₂₁H₂₀N₆O₂ [M+H]⁺: 389.1721

-

Observed: 389.1724 (Δ = 0.8 ppm)

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume